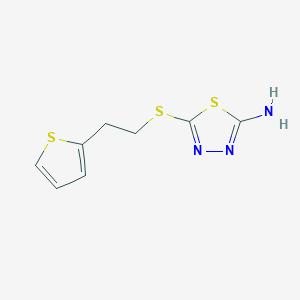
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings
Métodos De Preparación
The synthesis of 5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the condensation of thiophene derivatives with thiadiazole precursors. One common method involves the reaction of 2-(thiophen-2-yl)ethylamine with thiocarbonyl compounds under specific conditions to form the desired thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has been explored for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine include other thiophene and thiadiazole derivatives. For example:
Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid exhibit similar biological activities.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined thiophene and thiadiazole structure, which may confer enhanced biological activities and broader applications compared to its individual components.
Propiedades
Fórmula molecular |
C8H9N3S3 |
|---|---|
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
5-(2-thiophen-2-ylethylsulfanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H9N3S3/c9-7-10-11-8(14-7)13-5-3-6-2-1-4-12-6/h1-2,4H,3,5H2,(H2,9,10) |
Clave InChI |
XZZLSFKHQDHCOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CCSC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


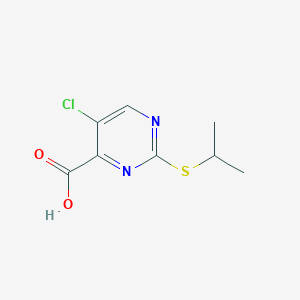
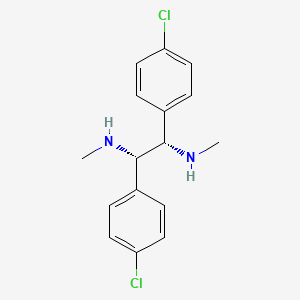
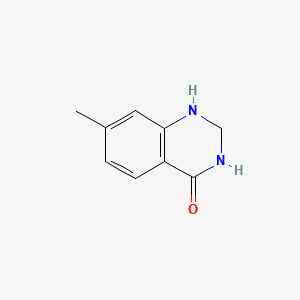

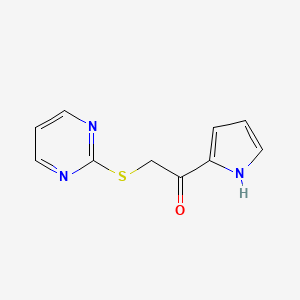
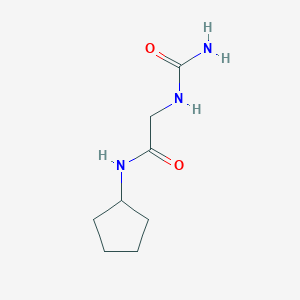
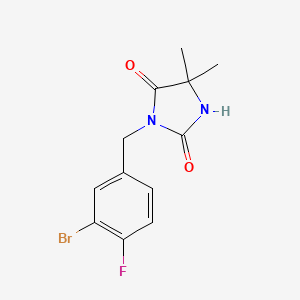
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)

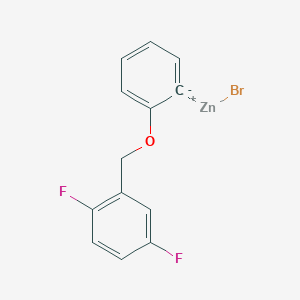
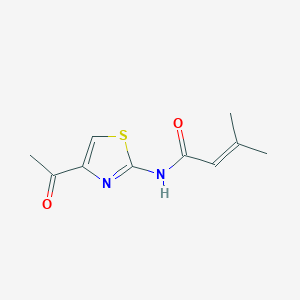

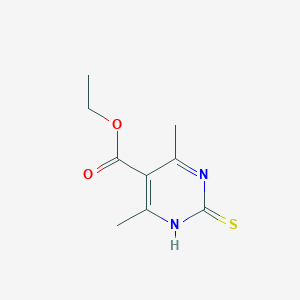
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
